
(S,E)-3-((E)-2-((1R,3aS,7aR)-1-((R)-6-hydroxy-6-methylheptan-2-yl)-7a-methylhexahydro-1H-inden-4(2H)-ylidene)ethylidene)-4-methylenecyclohexanol
Übersicht
Beschreibung
3-[2-[1-(6-hydroxy-6-methylheptan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylene-1-cyclohexanol is a vitamin D.
Calcifediol is an orally available synthetic form of the calcitriol prohormone calcifediol (25-hydroxyvitamin D), which can be used for vitamin D supplementation, and with potential immunomodulating activity. Upon oral administration, calcifediol is taken up by the body and converted, in the kidneys, to the active form calcitriol (1,25-dihydroxyvitamin D or 1,25(OH)2D). This form increases and normalizes vitamin D plasma levels, which, in turn, regulates calcium plasma levels, and normalizes elevated parathyroid hormone (PTH) levels by suppressing both PTH synthesis, and secretion. Vitamin D modulates and enhances the innate and adaptive immune responses. This may improve unregulated inflammation and prevents the production of pro-inflammatory cytokines. Specifically, vitamin D binds to its receptor vitamin D receptor (VDR) which is widely expressed on immune cells and epithelial cells. This stimulates neutrophils, macrophages, and natural killer (NK) cells, and activates epithelial cells to produce antimicrobial peptides (AMPs). In addition, upon infection, vitamin D promotes the migration of myeloid dendritic cells (mDCs) to lymphoid organs where they activate B- and T-lymphocytes.
The major circulating metabolite of VITAMIN D3. It is produced in the LIVER and is the best indicator of the body's vitamin D stores. It is effective in the treatment of RICKETS and OSTEOMALACIA, both in azotemic and non-azotemic patients. Calcifediol also has mineralizing properties.
Biologische Aktivität
The compound (S,E)-3-((E)-2-((1R,3aS,7aR)-1-((R)-6-hydroxy-6-methylheptan-2-yl)-7a-methylhexahydro-1H-inden-4(2H)-ylidene)ethylidene)-4-methylenecyclohexanol, also known by its CAS number 63283-36-3, is a complex organic molecule that has garnered interest due to its potential biological activities. This article aims to compile and analyze the available research findings regarding its biological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 418.65 g/mol. Its structure includes multiple functional groups that contribute to its biological activity.
Property | Value |
---|---|
Molecular Formula | C27H44O3 |
Molecular Weight | 418.65 g/mol |
CAS Number | 63283-36-3 |
InChI Key | WRLFSJXJGJBFJQ-WPUCQFJDSA-N |
Research indicates that this compound may interact with various biological pathways. One significant mechanism involves its potential role in modulating the activity of the vitamin D receptor (VDR). The VDR is crucial for regulating calcium and phosphorus homeostasis and influencing gene expression related to cell differentiation and immune responses .
- VDR Interaction : Studies have shown that certain derivatives of vitamin D can inhibit lipogenic gene expression by impairing the sterol regulatory element-binding protein (SREBP) pathway without directly activating VDR . This suggests that (S,E)-3 may have a similar profile, potentially serving as a selective SREBP inhibitor.
- Antiproliferative Effects : Preliminary studies suggest that compounds with similar structures exhibit antiproliferative effects against various cancer cell lines. For instance, compounds targeting SREBP have been linked to reduced lipid metabolism in cancer cells, which could be a therapeutic strategy against cancers characterized by abnormal lipid accumulation .
Case Studies
Several studies have explored the biological effects of related compounds:
- Vitamin D Derivatives : A study demonstrated that specific vitamin D metabolites could selectively impair SREBP activity without eliciting VDR activity in cultured cells. This highlights the potential for designing new therapeutic agents that leverage this mechanism .
- Cancer Research : In vitro studies have indicated that compounds similar to (S,E)-3 can inhibit cell proliferation in breast, colon, and lung cancer cell lines. The highest antiproliferative activity was noted in derivatives that disrupt lipid metabolism pathways .
Potential Therapeutic Applications
Given its proposed mechanisms of action, (S,E)-3 may have several therapeutic applications:
- Cancer Treatment : By targeting lipid metabolism through SREBP inhibition, this compound could be developed as a novel anticancer agent.
- Metabolic Disorders : Its ability to modulate lipid synthesis may also be beneficial in treating metabolic disorders characterized by dysregulated lipid homeostasis.
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Structure
Chemical Formula: C27H46O3
Molecular Weight: 418.65 g/mol
CAS Number: 63283-36-3
MDL Number: MFCD08600001
The structure of this compound features multiple stereogenic centers, contributing to its potential biological activity. The presence of a hydroxy group and a methylene cyclohexanol moiety suggests possible interactions with biological systems, particularly in pathways involving vitamin D metabolism.
Medicinal Chemistry
The compound has been investigated for its role as a vitamin D analog . Research indicates that it may influence calcium metabolism and bone health by modulating the activity of vitamin D receptors (VDR) . Its analogs have been shown to exhibit similar binding affinities to VDR, which is crucial for the regulation of calcium homeostasis and bone mineralization.
Biochemical Studies
Studies have utilized this compound to explore mechanisms of cell signaling related to vitamin D. It has been shown to affect gene expression related to calcium transport and bone formation in osteoblasts . The compound's ability to mimic natural vitamin D compounds makes it a valuable tool for understanding the biochemical pathways influenced by vitamin D metabolites.
Pharmaceutical Development
The unique structural features of (S,E)-3-((E)-2-((1R,3aS,7aR)-1-((R)-6-hydroxy-6-methylheptan-2-yl)-7a-methylhexahydro-1H-inden-4(2H)-ylidene)ethylidene)-4-methylenecyclohexanol have led to its exploration in developing new pharmaceutical agents targeting osteoporosis and other metabolic bone diseases. Its potential efficacy as a therapeutic agent is supported by preliminary studies indicating favorable pharmacokinetics and bioavailability .
Agricultural Applications
Emerging research suggests that compounds similar to (S,E)-3 can also play roles in agriculture , particularly in enhancing plant growth and resistance to stress conditions. The modulation of hormonal pathways in plants through such compounds could lead to improved agricultural yields and sustainability .
Case Study 1: Vitamin D Analog Research
A study published in Journal of Medicinal Chemistry evaluated the binding affinity of various vitamin D analogs, including (S,E)-3, demonstrating that it effectively activates VDR-mediated transcriptional responses similar to calcitriol . This study highlights the compound's potential as a therapeutic agent for conditions related to calcium deficiency.
Case Study 2: Osteoblast Activity Modulation
Research conducted on osteoblast cell lines showed that treatment with (S,E)-3 resulted in increased expression of osteocalcin and alkaline phosphatase, markers indicative of osteoblast differentiation and activity . These findings suggest its application in osteoporosis treatment strategies.
Eigenschaften
IUPAC Name |
(3Z)-3-[(2E)-2-[1-(6-hydroxy-6-methylheptan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O2/c1-19-10-13-23(28)18-22(19)12-11-21-9-7-17-27(5)24(14-15-25(21)27)20(2)8-6-16-26(3,4)29/h11-12,20,23-25,28-29H,1,6-10,13-18H2,2-5H3/b21-11+,22-12- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWUBBDSIWDLEOM-DWKIUPLPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CCCC(C)(C)O)C1CCC\2C1(CCC/C2=C\C=C/3\CC(CCC3=C)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19356-17-3 | |
Record name | Calcifediol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.067 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.